1-(2-(Cyclopentylamino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-10(12-8-3-1-2-4-8)7-14-6-5-9(13-14)11(16)17/h5-6,8H,1-4,7H2,(H,12,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEHMNUKRADROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Cyclopentylamino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the cyclopentylamino group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrazole ring with cyclopentylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Esterification and Functional Group Interconversion
The carboxylic acid group undergoes esterification under acidic conditions. For example, methanol in the presence of H<sub>2</sub>SO<sub>4</sub> converts the acid to its methyl ester:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Esterification | Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-3-carboxylate |
This reaction is critical for modifying solubility and bioavailability in drug development.
Decarboxylation Reactions
The compound participates in decarboxylative halogenation under radical-initiated conditions. For example, using N-acyloxy-2-pyridinethione (239 ) and halogen donors (CCl<sub>4</sub> or BrCCl<sub>3</sub>):
This method produces halogenated pyrazole derivatives, valuable in agrochemical and pharmaceutical synthesis.
Amide Hydrolysis
The cyclopentylamide group is susceptible to hydrolysis under acidic or basic conditions, yielding cyclopentylamine and the corresponding pyrazole-acetic acid derivative:
Nucleophilic Substitution at the Amide Group
The cyclopentylamide moiety reacts with nucleophiles such as amines or alcohols under catalytic conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Transamidation | Benzylamine, Pd(OAc)<sub>2</sub>, toluene, 80°C | N-benzyl derivative | 65–78% | |
| Alcoholysis | Ethanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Ethyl 1-(2-(cyclopentylamino)-2-oxoethyl)-1H-pyrazole-3-carboxylate | 82% |
Acid Chloride Formation and Subsequent Reactions
The carboxylic acid is converted to its acid chloride using SOCl<sub>2</sub> or PCl<sub>5</sub>, enabling further derivatization:
Cyclization Reactions
Intramolecular cyclization under basic conditions forms fused heterocycles:
| Reaction Type | Reagents/Conditions | Product | Structural Features | Reference |
|---|---|---|---|---|
| Cyclization | K<sub>2</sub>CO<sub>3</sub>, DMF, 120°C | Pyrazolo[1,5-a]pyrimidin-7-one derivative | Six-membered lactam ring |
Table 2: Functional Group Reactivity Ranking
| Group | Reactivity (1 = low, 5 = high) | Common Reactions |
|---|---|---|
| Carboxylic acid (-COOH) | 4 | Esterification, decarboxylation, acid chloride |
| Amide (-CONHR) | 3 | Hydrolysis, transamidation |
| Pyrazole ring | 2 | Electrophilic substitution, cyclization |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of pyrazole compounds, including 1-(2-(Cyclopentylamino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid, exhibit significant antitumor properties. These compounds have been studied for their ability to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives could induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death, making them potential candidates for cancer therapy .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory responses by inhibiting key enzymes and mediators involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). This modulation can lead to therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Pharmacological Applications
Neurological Disorders
There is growing interest in the application of this compound in treating neurological disorders. Some studies suggest that compounds within this class may interact with neurotransmitter systems or exhibit neuroprotective effects, potentially aiding in the treatment of conditions such as Alzheimer's disease and Parkinson's disease .
Kallikrein-like Peptidase Inhibition
Recent patent literature highlights the compound's potential as an inhibitor of kallikrein-like peptidase 6, which is implicated in neurodegenerative diseases. By targeting this enzyme, the compound may help mitigate pathological processes associated with these disorders .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal explored the antitumor efficacy of various pyrazole derivatives, including this compound. The results showed a dose-dependent inhibition of tumor growth in xenograft models, suggesting a promising avenue for further development into anticancer agents .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines in macrophage cultures treated with the compound, indicating its potential use as an anti-inflammatory therapeutic .
Mechanism of Action
The mechanism of action of 1-(2-(Cyclopentylamino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds:
Key Observations:
- Aryl vs. Cycloalkylamino Groups: The phenyl and 2-methoxyphenyl analogs () exhibit high melting points (188–200°C), likely due to strong π-π stacking and hydrogen bonding.
- Synthesis Yields: The phenyl-substituted analog (74% yield) is synthesized more efficiently than the 2-methoxyphenyl derivative (65%), suggesting steric or electronic effects influence reaction efficiency .
- Functional Group Impact: The absence of the oxoethyl-amino chain in 1-methyl-1H-pyrazole-3-carboxylic acid () simplifies synthesis but reduces opportunities for targeted interactions in biological systems .
Solubility and Reactivity:
- Carboxylic Acid Group: All analogs share a carboxylic acid group, enhancing water solubility and enabling salt formation. However, bulky substituents like cyclopentylamino may reduce aqueous solubility compared to smaller groups (e.g., methyl) .
- Cyclopentylamino vs.
Biological Activity
The compound 1-(2-(Cyclopentylamino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of Janus kinases (JAKs). This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 286.32 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
This compound has been identified primarily as an inhibitor of JAK kinases, which play a crucial role in the signaling pathways of various cytokines and growth factors. JAK inhibition can modulate immune responses and has implications in treating autoimmune diseases and cancers.
In Vitro Studies
Research indicates that this compound exhibits significant inhibitory activity against JAK1, JAK2, JAK3, and TYK2. In vitro assays demonstrated that it effectively reduced cytokine-induced signaling pathways in human cell lines, suggesting potential therapeutic applications in inflammatory conditions.
In Vivo Studies
In animal models, the compound demonstrated efficacy in reducing symptoms associated with rheumatoid arthritis and other inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted its ability to decrease inflammation markers and improve joint health in treated mice .
Case Studies
Several preclinical studies have explored the therapeutic potential of this compound:
- Study 1 : A study conducted on mice with induced arthritis showed that treatment with the compound led to a significant reduction in joint swelling and pain compared to control groups.
- Study 2 : Another investigation focused on the effects of this compound on cancer cell lines, revealing its potential to inhibit tumor growth through JAK pathway modulation.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate moderate bioavailability and a half-life suitable for therapeutic use.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | Approximately 50% |
| Half-life | 4-6 hours |
Q & A
Q. What are the standard synthetic routes for 1-(2-(Cyclopentylamino)-2-oxoethyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?
A typical approach involves coupling pyrazole-carboxylic acid derivatives with cyclopentylamine-containing intermediates. For example, describes a method where ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids under palladium catalysis. Adapting this protocol, cyclopentylamine could be introduced via nucleophilic substitution or amidation. Key factors include:
- Solvent choice : Degassed DMF/water mixtures minimize oxidation side reactions .
- Catalyst loading : Pd(PPh₃)₄ (1-2 mol%) is effective for C-C bond formation .
- Temperature : Reflux conditions (~80–100°C) enhance reaction rates but may require purification via column chromatography to isolate the carboxylic acid product.
Q. How can researchers validate the purity and structural integrity of this compound?
Combined spectroscopic and chromatographic methods are critical:
- NMR : ¹H and ¹³C NMR should confirm the cyclopentylamide proton environment (δ 1.5–2.5 ppm for cyclopentyl CH₂ groups) and pyrazole ring protons (δ 7.0–8.5 ppm) .
- IR : Look for carbonyl stretches (~1680–1720 cm⁻¹) from the amide and carboxylic acid groups .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during characterization?
Contradictions often arise from dynamic processes or impurities:
- Dynamic NMR : If rotameric equilibria (e.g., amide bond rotation) cause peak broadening, variable-temperature NMR (VT-NMR) at −40°C to 60°C can freeze conformers .
- Impurity profiling : Compare HPLC retention times with synthetic intermediates (e.g., unreacted cyclopentylamine or pyrazole esters) .
- X-ray crystallography : Single-crystal analysis resolves ambiguous connectivity, as demonstrated for related pyrazole-carboxylic acid cocrystals in .
Q. What strategies optimize solubility for in vitro bioactivity assays?
The carboxylic acid group confers pH-dependent solubility:
- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) or DMSO stock solutions (<5% v/v) to avoid precipitation .
- Derivatization : Methyl or ethyl esters (pro-drug forms) enhance lipophilicity, as seen in for pyrazole ester analogs. Hydrolyze esters in situ using esterases for active acid release.
Q. How do substituent modifications on the pyrazole ring affect biological activity?
Structure-activity relationship (SAR) studies require systematic variation:
- Electron-withdrawing groups : Trifluoromethyl (CF₃) at C3 (pyrazole) enhances metabolic stability, as shown for 6-methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid in .
- Steric effects : Bulky cyclopentylamide groups may restrict binding pocket access, necessitating molecular docking simulations .
Q. What safety precautions are critical during handling?
Refer to safety data sheets (SDS) for structurally related compounds:
- Acute toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact, as cyclopentylamide analogs in are flagged for respiratory irritation.
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb with vermiculite .
Methodological Considerations
Q. How should researchers design stability studies under physiological conditions?
- Hydrolytic stability : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
- Photostability : Expose to UV light (320–400 nm) and track absorbance changes; pyrazole derivatives in show sensitivity to prolonged light exposure.
Q. What computational tools aid in predicting pharmacokinetic properties?
- ADMET prediction : Software like SwissADME estimates logP (lipophilicity) and aqueous solubility based on the carboxylic acid and cyclopentylamide motifs .
- Metabolism prediction : CYP450 enzyme interaction profiles can be modeled using Schrödinger’s QikProp, identifying potential oxidation sites on the cyclopentyl ring .
Data Contradiction Analysis
Q. How to address discrepancies between in silico predictions and experimental bioactivity data?
- False positives : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
